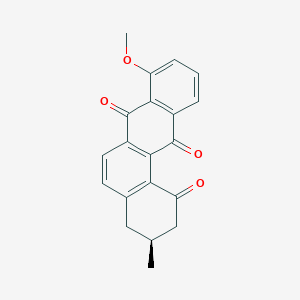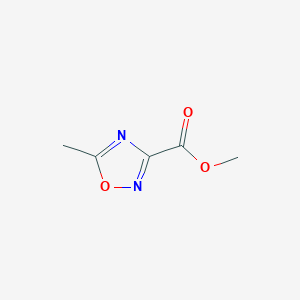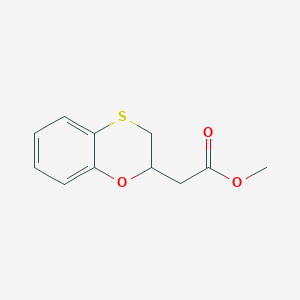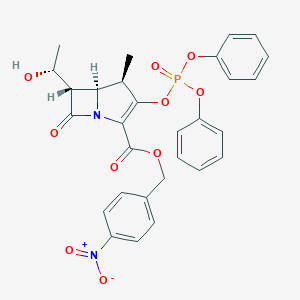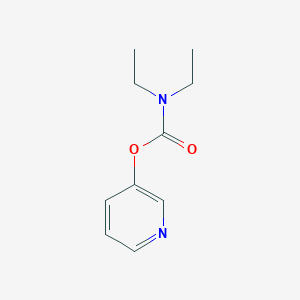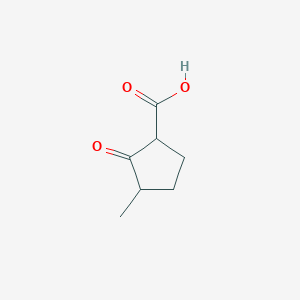
3-Methyl-2-oxocyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-oxocyclopentane-1-carboxylic acid (MOCPCA) is a cyclic keto acid that has shown potential for use in scientific research. It is a derivative of the amino acid proline and has been synthesized using various methods. MOCPCA has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.
Mechanism Of Action
The mechanism of action of 3-Methyl-2-oxocyclopentane-1-carboxylic acid is not fully understood. It is thought to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 3-Methyl-2-oxocyclopentane-1-carboxylic acid has also been shown to inhibit the aggregation of amyloid beta peptides by binding to them and preventing their interaction with other peptides.
Biochemical And Physiological Effects
3-Methyl-2-oxocyclopentane-1-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. 3-Methyl-2-oxocyclopentane-1-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, more research is needed to fully understand the biochemical and physiological effects of 3-Methyl-2-oxocyclopentane-1-carboxylic acid.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Methyl-2-oxocyclopentane-1-carboxylic acid in laboratory experiments is its potential for use in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic effects, and it has also been studied for its potential use in the treatment of neurodegenerative diseases and cancer. However, one limitation of using 3-Methyl-2-oxocyclopentane-1-carboxylic acid in laboratory experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
Future research on 3-Methyl-2-oxocyclopentane-1-carboxylic acid should focus on its potential use in the treatment of various diseases. More research is needed to fully understand the mechanism of action of 3-Methyl-2-oxocyclopentane-1-carboxylic acid and its biochemical and physiological effects. Future research should also focus on improving the synthesis method of 3-Methyl-2-oxocyclopentane-1-carboxylic acid to increase its solubility in water.
Synthesis Methods
3-Methyl-2-oxocyclopentane-1-carboxylic acid can be synthesized using various methods. One of the most common methods is the reaction of proline with acetic anhydride and acetic acid. This reaction produces 3-Methyl-2-oxocyclopentane-1-carboxylic acid as a white solid. Other methods include the reaction of proline with acetyl chloride and the reaction of proline with acetic anhydride and pyridine. The purity of the synthesized 3-Methyl-2-oxocyclopentane-1-carboxylic acid can be determined using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
3-Methyl-2-oxocyclopentane-1-carboxylic acid has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models. 3-Methyl-2-oxocyclopentane-1-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. 3-Methyl-2-oxocyclopentane-1-carboxylic acid has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
CAS RN |
100958-78-9 |
|---|---|
Product Name |
3-Methyl-2-oxocyclopentane-1-carboxylic acid |
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-methyl-2-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-4-2-3-5(6(4)8)7(9)10/h4-5H,2-3H2,1H3,(H,9,10) |
InChI Key |
DPBQIRNFTKVJPK-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1=O)C(=O)O |
Canonical SMILES |
CC1CCC(C1=O)C(=O)O |
synonyms |
Cyclopentanecarboxylic acid, 3-methyl-2-oxo- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



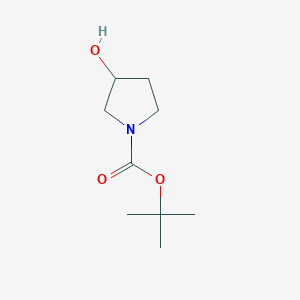

![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)

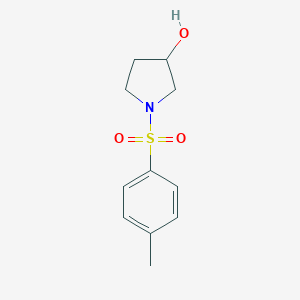
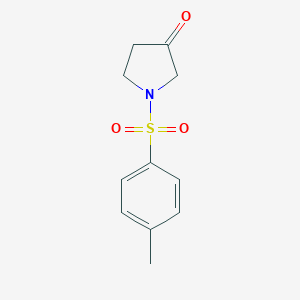


![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
